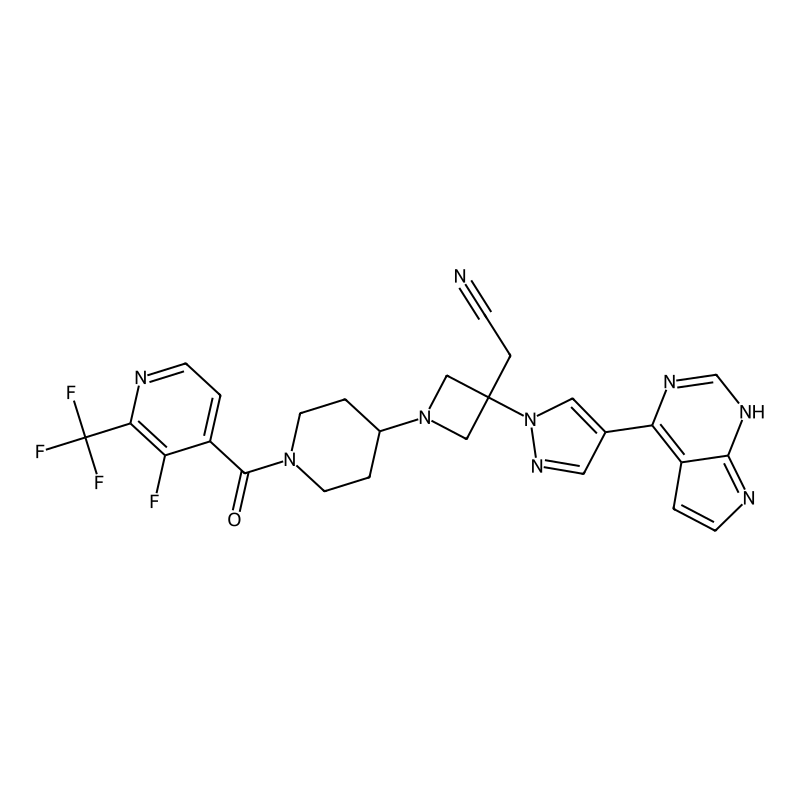

Itacitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Itacitinib (INCB039110) is a potent, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1). With a molecular weight of 553.5 g/mol and high solubility in standard laboratory solvents like DMSO (>30 mg/mL), it is widely procured as a precision chemical probe. Unlike first-generation pan-JAK or dual JAK1/2 inhibitors, Itacitinib is engineered to selectively target the ATP-binding pocket of JAK1, effectively decoupling JAK1-dependent inflammatory cytokine signaling (such as IL-6) from JAK2- and JAK3-mediated pathways. This distinct selectivity profile makes Itacitinib an essential baseline material for researchers and assay developers who require robust suppression of STAT3/STAT5 phosphorylation without the confounding hematological toxicities or broad immunosuppression inherent to less selective in-class alternatives [1].

Substituting Itacitinib with closely related in-class alternatives, such as the dual JAK1/2 inhibitor Ruxolitinib or the pan-JAK inhibitor Tofacitinib, fundamentally compromises assay specificity and in vivo model viability. Ruxolitinib co-inhibits JAK2, a kinase critical for erythropoietin and thrombopoietin signaling, which introduces dose-dependent cytopenias (anemia and thrombocytopenia) as confounding variables in preclinical models. Similarly, Tofacitinib inhibits JAK3, leading to broad, non-specific suppression of immune cell function. When researchers procure generic pan-JAK inhibitors for targeted cytokine release or graft-versus-host disease (GVHD) models, these off-target effects mask the specific contributions of JAK1. Procuring Itacitinib ensures that T-cell trafficking and IL-6 signaling can be modulated cleanly, preserving host hematologic stability and generating reproducible, pathway-specific data [1].

In Vitro Kinase Selectivity: Itacitinib vs. Ruxolitinib

In cell-free biochemical kinase assays, Itacitinib demonstrates profound selectivity for JAK1 over other Janus kinase family members, which is critical for specialized procurement. Itacitinib exhibits an IC50 of 2 nM for JAK1, 63 nM for JAK2, 795 nM for TYK2, and >2000 nM for JAK3. This yields a >30-fold selectivity for JAK1 over JAK2. In stark contrast, the comparator Ruxolitinib shows near-equivalent inhibition of both kinases (JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM). For assay developers, this quantitative divergence means Itacitinib can cleanly isolate JAK1-driven mechanisms at concentrations where Ruxolitinib would cause complete dual-pathway blockade .

| Evidence Dimension | Kinase IC50 and Selectivity Margin |

| Target Compound Data | Itacitinib: JAK1 IC50 = 2 nM; JAK1/JAK2 selectivity > 30-fold. |

| Comparator Or Baseline | Ruxolitinib: JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM (Selectivity ~ 1-fold). |

| Quantified Difference | Itacitinib provides a >30x greater selectivity margin for JAK1 over JAK2 compared to Ruxolitinib. |

| Conditions | Cell-free recombinant biochemical kinase assays. |

Procurement of Itacitinib is essential for researchers who must strictly isolate JAK1 signaling without triggering JAK2-mediated off-target effects in complex biochemical screens.

Cellular Pathway Specificity in Whole Blood Assays

Beyond cell-free assays, Itacitinib demonstrates distinct pathway specificity in complex physiological environments. In human whole blood assays stimulated with IL-6, Itacitinib potently inhibits JAK1-dependent STAT3 phosphorylation with an IC50 in the range of 10–100 nM. Crucially, western blot analyses confirm that Itacitinib achieves this without negatively impacting total STAT3 and STAT5 protein levels, unlike broader multi-kinase inhibitors or degraders that can induce protein loss or cellular toxicity. This stable baseline protein expression ensures that the observed pharmacological effects are strictly due to kinase inhibition rather than off-target degradation [1].

| Evidence Dimension | pSTAT3 Inhibition vs. Total STAT Protein Integrity |

| Target Compound Data | Itacitinib: IC50 10-100 nM for pSTAT3 inhibition with 100% preservation of total STAT3/5 levels. |

| Comparator Or Baseline | Non-selective kinase inhibitors (baseline): Prone to off-target cytotoxicity or signaling machinery degradation at effective doses. |

| Quantified Difference | Itacitinib decouples phosphorylation inhibition from protein degradation, maintaining stable intracellular signaling machinery. |

| Conditions | IL-6 stimulated human whole blood and T-cell functional assays. |

Buyers conducting prolonged in vitro signaling assays require Itacitinib to ensure that reductions in pathway activity are purely catalytic and not artifacts of compound-induced cellular toxicity.

In Vivo Hematological Stability: Avoidance of Cytopenias

A primary driver for selecting Itacitinib for in vivo models is its ability to avoid the dose-limiting cytopenias associated with dual JAK1/2 inhibitors. In preclinical and clinical evaluations of acute graft-versus-host disease (aGVHD), the comparator Ruxolitinib routinely induces dose-dependent reductions in hemoglobin and platelet counts due to its potent JAK2 blockade. Itacitinib, by specifically targeting JAK1, abrogates the inflammatory cytokine signaling driving aGVHD without inducing these hematological toxicities. This allows researchers to dose the compound aggressively to achieve maximum efficacy without compromising the host's hematologic viability [1].

| Evidence Dimension | Hematological Toxicity (Anemia/Thrombocytopenia) |

| Target Compound Data | Itacitinib: Maintains baseline hemoglobin and platelet counts during systemic administration. |

| Comparator Or Baseline | Ruxolitinib: Induces significant, dose-dependent reductions in hemoglobin and platelets. |

| Quantified Difference | Itacitinib eliminates the JAK2-driven cytopenic side effects that limit the maximum tolerated dose of dual JAK1/2 inhibitors. |

| Conditions | Systemic administration in in vivo inflammatory and aGVHD models. |

For in vivo pharmacologists, Itacitinib is the mandatory choice to prevent premature model failure caused by drug-induced anemia or thrombocytopenia.

Aqueous Solubility and Formulation Compatibility

Processability and formulation flexibility are critical for in vivo dosing and complex media preparation. Itacitinib demonstrates quantitative aqueous solubility, exceeding 1.10 mg/mL in aqueous solutions at mildly acidic conditions (pH up to 4.3). Compared to many highly lipophilic, poorly soluble kinase inhibitors that require high concentrations of organic co-solvents (e.g., DMSO or Cremophor) for in vivo administration, Itacitinib's solubility profile simplifies formulation for oral gavage or specialized buffer systems. This physicochemical advantage reduces the risk of solvent-induced vehicle toxicity in sensitive biological assays [1].

| Evidence Dimension | Aqueous Solubility at Acidic pH |

| Target Compound Data | Itacitinib: > 1.10 mg/mL at pH ≤ 4.3. |

| Comparator Or Baseline | Standard lipophilic kinase inhibitors (baseline): Typically < 0.1 mg/mL in aqueous buffers without organic co-solvents. |

| Quantified Difference | Itacitinib provides >10-fold higher aqueous solubility in mildly acidic conditions compared to standard lipophilic benchmarks. |

| Conditions | Aqueous buffer solubility testing for oral formulation. |

High aqueous solubility streamlines procurement for formulation scientists, enabling simpler, less toxic vehicle preparation for in vivo dosing regimens.

In Vitro Cytokine Release Syndrome (CRS) Modeling

Due to its precise JAK1 selectivity, Itacitinib is a highly precise reagent for studying macrophage-derived IL-6 signaling in CRS models, allowing researchers to block the inflammatory cascade without inducing the broad immunosuppression seen with pan-JAK inhibitors [1].

Preclinical Graft-Versus-Host Disease (GVHD) Studies

Itacitinib is highly recommended for in vivo GVHD models where maintaining host hematologic stability is paramount. Its lack of JAK2 inhibition prevents the confounding variables of anemia and thrombocytopenia, ensuring prolonged model viability [1].

Selective STAT3/STAT5 Pathway Assays

For biochemical and whole-blood assays requiring stable baseline protein expression, Itacitinib serves as a reliable chemical probe. It cleanly inhibits STAT phosphorylation without degrading the intracellular signaling machinery, ensuring high assay reproducibility [1].

Oral Formulation Development for Inflammatory Models

Leveraging its favorable aqueous solubility at mildly acidic pH (>1.10 mg/mL at pH 4.3), Itacitinib is a highly practical candidate for process chemists and pharmacologists developing low-toxicity oral gavage formulations that minimize reliance on organic co-solvents [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Human drugs -> Rare disease (orphan)

Dates

2: Bissonnette R, Luchi M, Fidelus-Gort R, Jackson S, Zhang H, Flores R, Newton R, Scherle P, Yeleswaram S, Chen X, Menter A. A randomized, double-blind, placebo-controlled, dose-escalation study of the safety and efficacy of INCB039110, an oral janus kinase 1 inhibitor, in patients with stable, chronic plaque psoriasis. J Dermatolog Treat. 2016 Jan 14:1-7. [Epub ahead of print] PubMed PMID: 26769332.

3: Zhang Y, Warren MS, Zhang X, Diamond S, Williams B, Punwani N, Huang J, Huang Y, Yeleswaram S. Impact on creatinine renal clearance by the interplay of multiple renal transporters: a case study with INCB039110. Drug Metab Dispos. 2015 Apr;43(4):485-9. doi: 10.1124/dmd.114.060673. Epub 2015 Jan 20. PubMed PMID: 25605813.

4: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. Review. PubMed PMID: 24766055.

5. Liu, Pingli; Wang, Dengjin; Wu, Yongzhong; Cao, Ganfeng; Xia, Michael. A process for the preparation of key intermediates towards the synthesis of fluorotrifluoromethylisonicotinoylpiperidinylpyrrolopyrimidinylpyrazolylazetidinylacetonitrile for use as a JAK inhibitor. U.S. Pat. Appl. Publ. (2014), US 20140256941 A1 20140911.

Explore Compound Types